REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].O=O.[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][CH2:19][CH2:20][C:21](O)=[O:22])=[CH:10]1.[OH-].[Na+]>O.C1COCC1>[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][CH2:19][CH2:20][CH2:21][OH:22])=[CH:10]1 |f:0.1.2.3.4.5,8.9|
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
|
N1C=C(C2=CC=CC=C12)CCCC(=O)O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Thereafter, the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux at the boiling point for 3 h
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Duration
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3 h
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Type
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STIRRING
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Details
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The mixture was stirred for 20 min
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The organic phase was separated off
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Type
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EXTRACTION
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Details
|
the aqueous solution which remained was extracted with diethyl ether (3×40 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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The ethereal solution was dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Ind-57 was obtained in this way in a yield of 1.8 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |